Human Tyrosinase Inhibition: 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one Achieves 39% Inhibition at 0.1 mM, Outperforming Kojic Acid at 70-Fold Lower Concentration While Defining the Baseline for Polyhydroxylated Aurones
In a direct head-to-head study using human melanocyte-derived tyrosinase, 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one (designated compound 7a) inhibited the enzyme by 39% at a concentration of 0.1 mM [1]. Under identical assay conditions, the clinically used tyrosinase inhibitor kojic acid achieved only 20% inhibition, but required a 70-fold higher concentration of 7 mM to do so [2]. Meanwhile, the polyhydroxylated analog 4,6,4'-trihydroxyaurone reached 75% inhibition at 0.1 mM, and the 6-hydroxy derivative hispidol reached 69% inhibition at 0.1 mM [1]. This positions the target compound as having intermediate inhibitory potency—substantially more effective than kojic acid on a concentration-normalized basis, but deliberately less potent than di- or tri-hydroxylated aurones, making it a useful moderate-affinity probe for SAR studies.
| Evidence Dimension | Inhibition of human melanocyte tyrosinase-catalyzed L-Dopa oxidation |
|---|---|
| Target Compound Data | 39% inhibition at 0.1 mM |
| Comparator Or Baseline | Kojic acid: 20% inhibition at 7 mM; 4,6,4'-Trihydroxyaurone: 75% inhibition at 0.1 mM; Hispidol (6,4'-dihydroxyaurone): 69% inhibition at 0.1 mM |
| Quantified Difference | Target compound achieves 1.95-fold higher inhibition than kojic acid at 1/70th the concentration; target compound is 1.92-fold less potent than 4,6,4'-trihydroxyaurone and 1.77-fold less potent than hispidol at equimolar concentration |
| Conditions | Human melanocyte-tyrosinase; L-Dopa oxidation assay; compounds tested at 0.1 mM (kojic acid also at 7 mM) |
Why This Matters
The target compound's intermediate potency makes it a preferred baseline scaffold for medicinal chemistry programs: it provides measurable tyrosinase engagement without saturating the target, allowing detection of both potency-enhancing and potency-diminishing structural modifications during SAR campaigns.
- [1] Okombi, S.; Rival, D.; Bonnet, S.; Mariotte, A.-M.; Perrier, E.; Boumendjel, A. Discovery of Benzylidenebenzofuran-3(2H)-one (Aurones) as Inhibitors of Tyrosinase Derived from Human Melanocytes. J. Med. Chem. 2006, 49 (1), 329–333. View Source
- [2] Okombi, S.; Rival, D.; Bonnet, S.; Mariotte, A.-M.; Perrier, E.; Boumendjel, A. Literature Summary for EC 1.14.18.1 (Tyrosinase) Inhibitors. BRENDA Enzyme Database. View Source
